molecular formula C6H10OS2 B10760540 3-(Prop-2-ene-1-sulfinyl)-propene-1-thiol

3-(Prop-2-ene-1-sulfinyl)-propene-1-thiol

Cat. No.: B10760540
M. Wt: 162.3 g/mol
InChI Key: HSVQDVSVQIMRSS-CDAZIORVSA-N
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Description

3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol is an organosulfur compound characterized by the presence of both sulfinyl and thiol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol typically involves the reaction of prop-2-ene-1-sulfinyl chloride with a suitable thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol involves its interaction with thiol-containing proteins and enzymes. The compound can form covalent bonds with these proteins, leading to the modulation of their activity. This interaction is crucial for its biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-Ene-1-Sulfinyl)-Propene-1-Thiol is unique due to the presence of both sulfinyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H10OS2

Molecular Weight

162.3 g/mol

IUPAC Name

(E)-3-[(R)-prop-2-enylsulfinyl]prop-1-ene-1-thiol

InChI

InChI=1S/C6H10OS2/c1-2-5-9(7)6-3-4-8/h2-4,8H,1,5-6H2/b4-3+/t9-/m1/s1

InChI Key

HSVQDVSVQIMRSS-CDAZIORVSA-N

Isomeric SMILES

C=CC[S@@](=O)C/C=C/S

Canonical SMILES

C=CCS(=O)CC=CS

Origin of Product

United States

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